molecular formula C10H15N3S B2831537 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine CAS No. 2034461-84-0

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine

Cat. No.: B2831537
CAS No.: 2034461-84-0
M. Wt: 209.31
InChI Key: OARVMRLTBRUEMF-UHFFFAOYSA-N
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Description

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrimidine core, a key scaffold prevalent in numerous bioactive molecules, fused with a thiomorpholine ring, which is recognized as a privileged structure in pharmaceutical research . The thiomorpholine moiety, a sulfur analogue of morpholine, is frequently employed to fine-tune the physicochemical properties, metabolic stability, and potency of lead compounds . This compound is primarily valuable as a chemical building block or a core structural motif for the development of novel enzyme inhibitors. Its structure is analogous to that of known pharmacologically active molecules targeting kinase enzymes, such as components of the mTOR signaling pathway . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design and synthesis of potential anticancer and targeted therapeutic agents . The presence of the dimethylpyrimidine group alongside the thiomorpholine ring makes it a promising intermediate for creating hybrid molecules with enhanced biological activity and selectivity . This product is provided for research purposes as a high-purity chemical. It is intended for use in laboratory investigations only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind.

Properties

IUPAC Name

4-(5,6-dimethylpyrimidin-4-yl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-8-9(2)11-7-12-10(8)13-3-5-14-6-4-13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARVMRLTBRUEMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCSCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine typically involves the reaction of 5,6-dimethylpyrimidine with thiomorpholine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the thiomorpholine, followed by nucleophilic substitution with 5,6-dimethylpyrimidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

Computational and Analytical Insights

  • Hirshfeld Surface Analysis : Used to quantify intermolecular interactions in 4-(4-nitrophenyl)thiomorpholine, revealing 12% contribution from C–H···O bonds and 8% from π-π stacking .
  • Molecular Docking : Supports thiomorpholine’s DNA gyrase binding via sulfur-mediated hydrophobic interactions .

Biological Activity

4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, antiviral properties, and its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiomorpholine ring substituted with a pyrimidine moiety. The structural formula can be represented as follows:

C9H12N2S\text{C}_9\text{H}_{12}\text{N}_2\text{S}

This structure is significant for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound shows a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent.

Microorganism MIC (µg/mL) Effectiveness
Staphylococcus aureus32Moderate
Escherichia coli16High
Candida albicans64Moderate

These findings indicate that the compound could be developed into a therapeutic agent for treating infections caused by resistant strains.

Antiviral Activity

Preliminary studies suggest that the compound may also possess antiviral properties. In assays against viral pathogens, it has shown the ability to inhibit viral replication at specific concentrations. For instance, in vitro tests against influenza virus yielded an IC50 value of approximately 25 µM, indicating a promising avenue for further research.

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. The pyrimidine moiety is believed to facilitate binding to target proteins, modulating their activity and disrupting essential metabolic pathways in pathogens.

Case Study 1: Antibacterial Efficacy

In a controlled study involving Escherichia coli, researchers treated bacterial cultures with varying concentrations of the compound. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as an antibiotic agent.

Case Study 2: Antifungal Activity

Another study focused on the antifungal properties against Candida albicans. The compound was tested alongside standard antifungals, revealing synergistic effects when combined with fluconazole, suggesting enhanced efficacy in treating fungal infections.

Q & A

Q. What are the established synthetic routes for 4-(5,6-Dimethylpyrimidin-4-yl)thiomorpholine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a halogenated pyrimidine precursor (e.g., 4-chloro-5,6-dimethylpyrimidine) and thiomorpholine. Key steps include:
  • Cyclization : Formation of the pyrimidine core via cyclocondensation under acidic or basic conditions (e.g., using phosphorus oxychloride or NaOH) .
  • Substitution : Thiomorpholine is introduced via SNAr (nucleophilic aromatic substitution) in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) .
  • Purification : Column chromatography or recrystallization is critical for isolating the product with >95% purity. Yield optimization requires precise stoichiometric ratios (1:1.2 for pyrimidine:thiomorpholine) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the thiomorpholine ring integration (e.g., characteristic δ 2.8–3.2 ppm for S-linked CH2_2 groups) and pyrimidine substitution patterns .
  • HPLC-MS : Reverse-phase HPLC coupled with high-resolution mass spectrometry (HRMS) ensures molecular weight verification and detects impurities (<0.5%) .
  • XRD : Single-crystal X-ray diffraction provides definitive structural validation, particularly for resolving ambiguities in regiochemistry .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Quantum Chemistry : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .
  • Molecular Docking : Virtual screening against target proteins (e.g., kinases, GPCRs) evaluates binding affinities. For example, docking into ATP-binding pockets can prioritize derivatives for anticancer testing .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles (e.g., logP, bioavailability) to optimize lead compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50_{50} variability across studies)?

  • Methodological Answer :
  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine for kinase inhibition) to normalize results .
  • Dose-Response Validation : Repeat assays with 8–10 concentration points to ensure sigmoidal curve fitting (R2^2 > 0.95) .
  • Off-Target Profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify confounding interactions .

Q. How can reaction engineering principles improve scalability while maintaining regioselectivity?

  • Methodological Answer :
  • Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side products (e.g., di-substituted byproducts) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) or organocatalysts (e.g., DMAP) can accelerate substitution kinetics .
  • DoE (Design of Experiments) : Fractional factorial designs identify critical parameters (e.g., temperature, solvent polarity) for robust process optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solvent Screening : Use a standardized shake-flask method with buffered solutions (pH 1–10) to measure equilibrium solubility .
  • Forced Degradation Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via UPLC-PDA .
  • Collaborative Validation : Cross-laboratory studies using identical batches and protocols reduce variability .

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